molecular formula C15H14BrNO2 B5663157 2-bromo-N-(2-methoxy-5-methylphenyl)benzamide

2-bromo-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B5663157
M. Wt: 320.18 g/mol
InChI Key: WFCAQDVRKLXVET-UHFFFAOYSA-N
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Description

2-bromo-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of benzamide, featuring a bromine atom and a methoxy group attached to the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-methoxy-5-methylphenyl)benzamide typically involves the bromination of N-(2-methoxy-5-methylphenyl)benzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the benzamide moiety.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of N-(2-methoxy-5-methylphenyl)benzamide derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of 2-bromo-N-(2-methoxy-5-methylphenyl)benzaldehyde or 2-bromo-N-(2-methoxy-5-methylphenyl)benzoic acid.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)benzamide or other reduced derivatives.

Scientific Research Applications

2-bromo-N-(2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(2-methoxyphenyl)benzamide
  • 2-bromo-N-(2-methylphenyl)benzamide
  • 2-bromo-N-(2-ethylphenyl)benzamide

Uniqueness

2-bromo-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the presence of both a methoxy group and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-7-8-14(19-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCAQDVRKLXVET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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